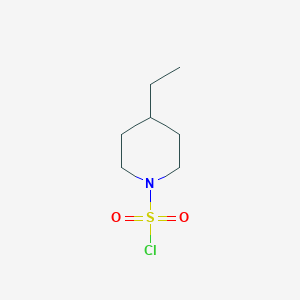

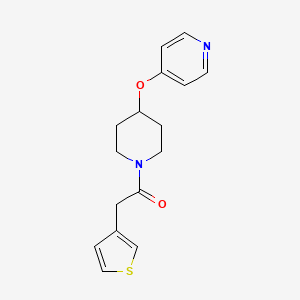

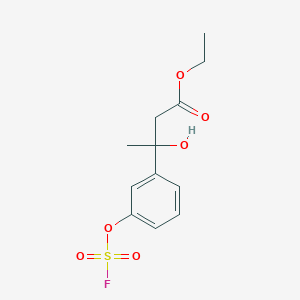

(E)-3-((3,4-二甲氧基苯基)氨基)-2-(4-(4-异丁基苯基)噻唑-2-基)丙烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a highly functionalized acrylonitrile derivative that incorporates a thiazol-2-yl group and an amino group with a 3,4-dimethoxyphenyl substituent. This type of molecule is part of a broader class of compounds known for their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of such acrylonitrile derivatives typically involves a multi-step reaction process. According to the first paper, an efficient method for synthesizing thiazol-2-yl substituted E-acrylonitrile derivatives has been developed using dimedone as a catalyst. The process begins with α-thiocyanate ketones reacting with malononitrile to form thiazol-2-ylidenemalononitrile derivatives. These intermediates are then treated with amines in the presence of dimedone to yield the final thiazol-2-yl substituted acrylonitrile derivatives . Although the specific compound mentioned in the command is not directly synthesized in the paper, the described method could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of acrylonitrile derivatives can vary significantly depending on the substituents attached to the acrylonitrile core. The second paper provides insight into the structural aspects of similar compounds, where the molecules exhibit different intermolecular interactions based on their substituents. For instance, some molecules may form simple hydrogen-bonded chains or sheets due to the presence of C-H...N and C-H...π(arene) hydrogen bonds . These interactions are crucial as they can influence the compound's crystalline structure and, consequently, its physical properties.

Chemical Reactions Analysis

The reactivity of acrylonitrile derivatives like the one described can be influenced by the presence of the thiazol-2-yl group and the amino group with dimethoxyphenyl substituents. These functional groups can participate in various chemical reactions, potentially leading to the formation of new bonds or the functionalization of the molecule. The papers do not provide specific reactions for the compound , but the general behavior of similar molecules suggests that they could undergo reactions such as nucleophilic addition or participate in the formation of coordination complexes with metals.

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile would be influenced by its molecular structure. The presence of the dimethoxyphenyl and isobutylphenyl groups could affect the compound's solubility, melting point, and stability. The intermolecular interactions, as discussed in the second paper, could also play a role in determining the compound's crystallinity and morphology . However, without specific experimental data on the compound, these properties can only be speculated based on the behavior of structurally related compounds.

科学研究应用

合成和结构分析

(E)-3-((3,4-二甲氧基苯基)氨基)-2-(4-(4-异丁基苯基)噻唑-2-基)丙烯腈属于一类化合物,其中类似化合物的合成和晶体结构已经得到深入研究。例如,对一种密切相关化合物的E异构体的合成,详细描述了E和Z异构体的X射线晶体结构,为理解可能影响其在材料科学和有机化学中应用的物理性质提供了基础知识 (Shinkre et al., 2008)。

化学反应性和应用

已经在各种研究中探讨了丙烯腈衍生物的化学反应性,包括(E)-3-芳基-2-(噻唑-2-基)丙烯腈。例如,使用铝锂氢化物还原类似化合物已经进行了研究,产生的衍生物可能在开发新的化学实体或材料方面具有潜在应用 (Frolov et al., 2005)。

腐蚀抑制

问题化合物的核心成分噻唑已被研究用于腐蚀抑制。这对于开发可以抵抗腐蚀的新材料尤为重要,从而延长其在工业应用中的寿命。噻唑在铜表面的合成和腐蚀抑制能力突显了它们在材料工程和防护涂料中的潜在用途 (Farahati et al., 2019)。

荧光和聚合物化学

已经探讨了含有丙烯腈和咔唑基团的化合物的合成和荧光行为,以期在聚合物化学和光电子学中应用。这些研究强调了通过结构修饰调节聚合物性质以满足特定应用的重要性,例如在发光器件中 (Cui et al., 2000)。

环境应用

已经证明噻唑-2-基取代的E-丙烯腈的合成和应用在环境化学中非常重要,特别是在选择性去除废水中的有害物质方面。这凸显了该化合物在环境修复技术中的相关性 (Xiong et al., 2015)。

属性

IUPAC Name |

(E)-3-(3,4-dimethoxyanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2S/c1-16(2)11-17-5-7-18(8-6-17)21-15-30-24(27-21)19(13-25)14-26-20-9-10-22(28-3)23(12-20)29-4/h5-10,12,14-16,26H,11H2,1-4H3/b19-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAKAAZOJXGLHO-XMHGGMMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)OC)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)OC)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-(2-fluoro-5-methylphenyl)-2-thioxo-6-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2506583.png)

![N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2506584.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-one](/img/structure/B2506592.png)

![3-(4-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506600.png)

![N-(2,4-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2506601.png)